

# Validating CEP120 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Centrosomal Protein 120 (CEP120) as a potential therapeutic target for gastric cancer and ciliopathies. It objectively compares the rationale for targeting CEP120 with existing and emerging alternative strategies, supported by experimental data.

## **Executive Summary**

CEP120 is a key regulator of centriole biogenesis and cilia formation.[1] Its dysregulation is implicated in the pathogenesis of both cancer and rare genetic disorders. In gastric cancer, CEP120 overexpression promotes tumorigenesis through the stabilization of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][3] This positions the CEP120-USP54-PLK4 axis as a novel therapeutic target. For ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy, mutations in CEP120 lead to severe developmental abnormalities, highlighting a critical unmet need for targeted therapies.[4][5][6][7] This guide evaluates the therapeutic potential of targeting CEP120 in these distinct disease contexts, presenting a comparative analysis against current and alternative therapeutic approaches.

# CEP120 in Gastric Cancer: A Novel Target for a Deadly Disease



Gastric cancer is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease.[8][9] The discovery of the CEP120-USP54-PLK4 signaling pathway presents a novel opportunity for targeted intervention.[2][3]

### Signaling Pathway and Therapeutic Rationale

CEP120 is significantly overexpressed in gastric cancer tissues and its high expression correlates with poor prognosis.[3] Mechanistically, CEP120 promotes the deubiquitination and stabilization of PLK4 by recruiting the deubiquitinating enzyme USP54.[2][3] Elevated PLK4 levels lead to centrosome amplification, a hallmark of cancer that contributes to genomic instability and tumor progression.[2][10][11] Therefore, inhibiting CEP120 offers a strategy to destabilize PLK4, suppress centrosome amplification, and halt gastric cancer progression.

▶ DOT script for CEP120-PLK4 Signaling Pathway in Gastric Cancer





















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells -PMC [pmc.ncbi.nlm.nih.gov]







- 2. Cep120 is essential for kidney stromal progenitor cell growth and differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 10. PLK4 overexpression and its effect on centrosome regulation and chromosome stability in human gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oricpharma.com [oricpharma.com]
- To cite this document: BenchChem. [Validating CEP120 as a Therapeutic Target: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391809#validating-cep120-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com